Compound Description: SSR240612 is a novel, potent, and orally active non-peptide antagonist of the bradykinin (BK) B1 receptor. [] It exhibits high selectivity for B1 receptors over B2 receptors (500- to 1000-fold). [] SSR240612 effectively inhibits the binding of [3H]Lys0-des-Arg9-BK to both human fibroblast MRC5 and recombinant human B1 receptor expressed in human embryonic kidney cells. [] This compound also displays antagonistic properties in vivo, inhibiting des-Arg9-BK-induced paw edema in mice, reducing capsaicin-induced ear edema in mice, and protecting against tissue damage in the rat intestine following splanchnic artery occlusion/reperfusion. []
Relevance: SSR240612 and 3-(1,3-benzodioxol-5-yl)-N-[(3-ethyl-5-isoxazolyl)methyl]-3-phenylpropanamide share the key structural feature of the 1,3-benzodioxol-5-yl group. [] Both compounds incorporate this moiety within their structures, indicating a potential relationship in terms of their pharmacological activity or chemical properties.
Compound Description: This compound is an analogue of capsaicin. [] While it replaces the 2-methoxyphenol moiety of capsaicin with a 1,3-benzodioxole fused-ring system, its biological activities have not been extensively explored in the provided text. []
Relevance: N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide and 3-(1,3-benzodioxol-5-yl)-N-[(3-ethyl-5-isoxazolyl)methyl]-3-phenylpropanamide both contain the 1,3-benzodioxol-5-yl group. [] This shared structural element suggests a possible connection in their chemical properties or potential biological activities.
Relevance: Both (E)-3-(1,3-Benzodioxol-5-yl)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}prop-2-enenitrile and 3-(1,3-benzodioxol-5-yl)-N-[(3-ethyl-5-isoxazolyl)methyl]-3-phenylpropanamide incorporate the 1,3-benzodioxol-5-yl group within their structures. [] This shared structural motif implies a potential relationship in their chemical properties or potential biological activity, although further information is needed to confirm this.
6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol
Compound Description: These compounds are potent aromatase inhibitors. [] Their structures combine features of second- and third-generation non-steroid anti-aromatase compounds. [] Docking studies reveal their strong inhibitory potency arises from molecular flexibility, hydrophobic interactions, heme Fe coordination, and hydrogen bonding within the aromatase substrate. []
Relevance: While not directly analogous, these compounds share the 1,3-benzodioxol-5-yl core with 3-(1,3-benzodioxol-5-yl)-N-[(3-ethyl-5-isoxazolyl)methyl]-3-phenylpropanamide. [] The presence of this common structural motif may indicate a potential for similar biological activity or chemical properties, but further investigation is needed.
Compound Description: This compound, also known as BMS-193884, is an ET(A) receptor antagonist. [] It shares a biphenyl core with numerous AT(1) receptor antagonists, including irbesartan. [] Researchers hypothesized that combining structural elements of BMS-193884 with those of biphenyl AT(1) antagonists could create a compound with dual activity against both receptors. []
Relevance: The isoxazole ring in BMS-193884 is structurally similar to the isoxazole ring in 3-(1,3-benzodioxol-5-yl)-N-[(3-ethyl-5-isoxazolyl)methyl]-3-phenylpropanamide. [] This similarity suggests a possible connection in their pharmacological properties, particularly related to their interactions with ET(A) receptors.
Compound Description: This compound, known as BMS-248360, is a potent, orally active dual antagonist of both AT(1) and ET(A) receptors. [] It was designed based on the structural elements of BMS-193884 and biphenyl AT(1) antagonists. [] BMS-248360 represents a novel approach to treating hypertension. []
Relevance: BMS-248360 and 3-(1,3-benzodioxol-5-yl)-N-[(3-ethyl-5-isoxazolyl)methyl]-3-phenylpropanamide both incorporate an isoxazole ring as a key structural element. [] This shared feature could indicate a potential for similar biological activity, particularly in their interactions with AT(1) and ET(A) receptors.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.